molecular formula C10H9N3O B1532618 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile CAS No. 565237-26-5

2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile

Cat. No. B1532618
M. Wt: 187.2 g/mol
InChI Key: VHWXSIMZUPEVKQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of chemical reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

Analyzing the molecular structure of a compound involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. These properties can often be found in chemical databases or determined experimentally.


Scientific Research Applications

  • Synthesis and Chemical Reactivity Studies :

    • 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile is involved in the synthesis of mesoxalaldehyde 2-arylhydrazones and ethyl 2-arylhydrazono-3-oxopropionates. These compounds play a role in the formation of various pyrazoles and arylazolopyrimidines (Makhseed, Hassaneen, & Elnagdi, 2007).
  • Organic Synthesis and Medicinal Chemistry :

    • In medicinal chemistry, this compound contributes to the synthesis of new heterocycles with dicoordinated phosphorus, showcasing its utility in complex organic synthesis processes (Bansal, Mahnot, Sharma, & Karaghiosoff, 1992).
    • It is also used in the generation of a structurally diverse library of compounds via various alkylation and ring closure reactions, demonstrating its versatility in chemical synthesis (Roman, 2013).
  • Development of Fluorescent Molecular Probes :

    • The compound has been employed in the development of new fluorescent solvatochromic dyes. These dyes can be used as sensitive molecular probes for studying various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
  • Application in Organic Light-Emitting Diodes (OLEDs) :

    • It plays a role in the fabrication of organic light-emitting diodes (OLEDs), especially in the synthesis of 2-(stilben-4-yl)benzoxazole derivatives used as dopants. These derivatives are crucial for achieving bright blue emission in OLEDs (Ko, Tao, Danel, Krzemińska, & Tomasik, 2001).
  • Photophysical Studies and Cation Complexation :

    • The compound is used in the study of photophysics and cation complexation properties of substituted Δ2-pyrazolines. This research is significant in the field of photochemistry and the development of light-sensitive materials (Rurack, Bricks, Schulz, Maus, Reck, & Resch‐Genger, 2000).
  • Investigation in Antioxidant and Anti-inflammatory Activity :

    • Research on novel pyrimidine and its triazole fused derivatives, which include 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile, has been conducted to investigate their antioxidant and anti-inflammatory activities, indicating its potential therapeutic applications (Bhalgat, Ali, Ramesh, & Ramu, 2014).

Safety And Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information about its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13(2)10-12-8-5-7(6-11)3-4-9(8)14-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWXSIMZUPEVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile

CAS RN

565237-26-5
Record name 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-Amino-4-hydroxybenzonitrile (2 g, 14.9 mmol) and dichloromethylenedimethylammonium chloride (phosgene iminium chloride, 2.42 g, 14.9 mmol) in 50 mL of dry CH2Cl2 was refluxed for 6 h. After cooling the solution was extracted with EtOAc, washed with NaHCO3, brine and dried (MgSO4). The residue was crystallized in MeOH yielding 2.51 g (90%) of the title compound as a white solid. M.p.: 198-200° C., 1H NMR (CD3OD) δ 7.61 (d, 1H, J=2.8 Hz, H-4), 7.36-7.32 (m, 2H, H-6, H-7), 3.28 (s, 6H, CH3×2); 13C NMR (CD3OD) δ 164.4 (C-2), 152.2 (C-7a), 145.0 (C-3a), 125.4 (C-6), 120.0 (CN), 119.9 (C-4), 109.8 (C-7), 108.0 (C-5), 38.2 (CH3).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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